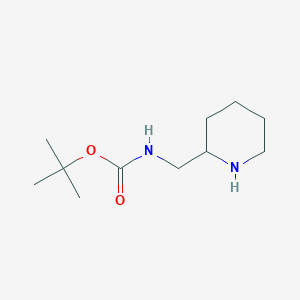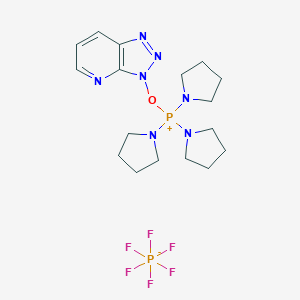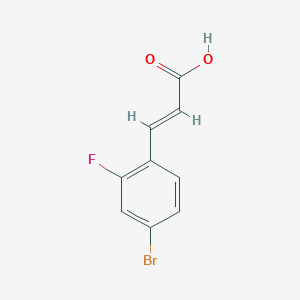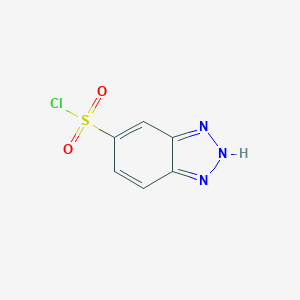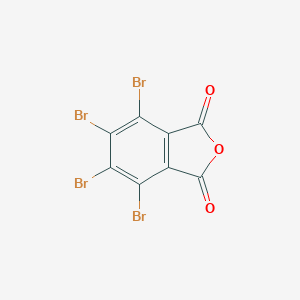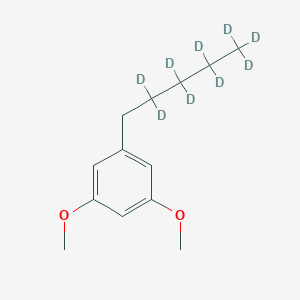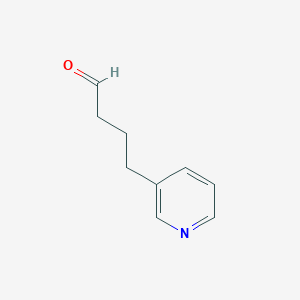
3-吡啶丁醛
描述
3-Pyridinebutanal: is an organic compound that belongs to the class of butanals, which are aldehydes with a four-carbon chain. This compound features a pyridine ring attached to the fourth carbon of the butanal chain. The presence of the pyridine ring imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions and applications.
科学研究应用
3-Pyridinebutanal has significant applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It serves as a valuable intermediate in the synthesis of various biologically active compounds. In medicinal chemistry, it is used to develop potential therapeutic agents targeting specific enzymes and receptors. Additionally, its unique structure makes it a useful building block in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinebutanal can be achieved through several methods. One common approach involves the reaction of pyridine with butanal under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield 3-Pyridinebutanal .
Industrial Production Methods: Industrial production of 3-Pyridinebutanal typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-Pyridinebutanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 4-Pyridin-3-ylbutanoic acid.
Reduction: Reduction of 3-Pyridinebutanal can be achieved using sodium borohydride or lithium aluminum hydride to produce 4-Pyridin-3-ylbutanol.
Substitution: The pyridine ring allows for electrophilic substitution reactions, where reagents like bromine or chlorine can be used to introduce halogen atoms into the ring.
Major Products Formed:
Oxidation: 4-Pyridin-3-ylbutanoic acid
Reduction: 4-Pyridin-3-ylbutanol
Substitution: Halogenated derivatives of 3-Pyridinebutanal
作用机制
The mechanism of action of 3-Pyridinebutanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as 3-succinoylsemialdehyde-pyridine dehydrogenase, which converts it to 4-Pyridin-3-ylbutanoate. This enzymatic reaction plays a crucial role in various biochemical pathways, influencing cellular processes and metabolic functions.
相似化合物的比较
4-Oxo-4-(pyridin-3-yl)butanoic acid: This compound is structurally similar to 3-Pyridinebutanal, with the aldehyde group replaced by a carboxylic acid group.
4-Oxo-4-(pyridin-3-yl)butanal: This compound is an oxidized form of 3-Pyridinebutanal, featuring a ketone group instead of an aldehyde group.
Uniqueness: 3-Pyridinebutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its oxidized or reduced counterparts. This reactivity makes it a versatile intermediate in various chemical transformations and applications.
属性
IUPAC Name |
4-pyridin-3-ylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBVEQNSDSLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452025 | |
| Record name | 4-pyridin-3-ylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145912-93-2 | |
| Record name | 3-Pyridinebutanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145912932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-pyridin-3-ylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PYRIDINEBUTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TE20CB8MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



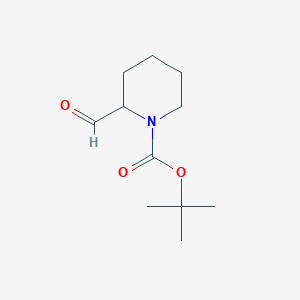
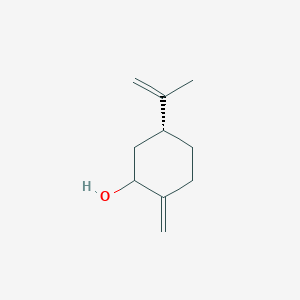
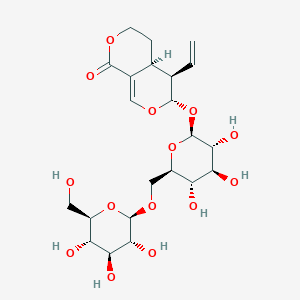


![4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenol](/img/structure/B132282.png)

